molecular formula C7H7N3O B13665494 2-Methylfuro[2,3-d]pyrimidin-4-amine

2-Methylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B13665494
M. Wt: 149.15 g/mol
InChI Key: SWLRETYVXTUWDS-UHFFFAOYSA-N
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Description

2-Methylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a fused ring structure consisting of a furan ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylfuro[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of formamidine acetate in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Methylfuro[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Mechanism of Action

The mechanism of action of 2-Methylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

2-Methylfuro[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-methylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H7N3O/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3,(H2,8,9,10)

InChI Key

SWLRETYVXTUWDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C=COC2=N1)N

Origin of Product

United States

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